molecular formula C7H16ClNO B2692934 (S)-2-(Methoxymethyl)piperidine hydrochloride CAS No. 688810-00-6

(S)-2-(Methoxymethyl)piperidine hydrochloride

Cat. No.: B2692934
CAS No.: 688810-00-6
M. Wt: 165.66
InChI Key: RVJIISYICORWPY-FJXQXJEOSA-N
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Description

(S)-2-(Methoxymethyl)piperidine hydrochloride ( 688810-00-6) is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable building block for the construction of more complex molecules, particularly in the pharmaceutical industry where the piperidine ring is a ubiquitous structural motif found in more than twenty classes of drugs . The scaffold is present in numerous natural alkaloids and synthetic bioactive molecules, with the stereochemistry of the (S)-enantiomer providing specific three-dimensional orientation for targeted biological activity . Piperidine derivatives are fundamental synthetic fragments for designing drugs and play a critical role in the development of new therapeutic agents . Recent research highlights the importance of the piperidine moiety as a key structural element in multi-targeting ligands, including potent histamine H3 receptor (H3R) antagonists and sigma-1 receptor (σ1R) ligands, which are investigated for potential applications in treating neuropsychiatric disorders and pain management . The methoxymethyl side chain at the 2-position offers a handle for further chemical functionalization, making this compound a versatile chiral synthon. Researchers utilize this and related piperidine compounds in various synthetic transformations, including catalytic carbonylations for piperidine ring system construction, α-lithiation followed by electrophilic substitution for the introduction of α-substituents, and as a precursor in the synthesis of complex natural products and pharmacologically active molecules . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This compound is supplied for research purposes and must be stored sealed in a dry environment at room temperature to maintain its integrity . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIISYICORWPY-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-(Methoxymethyl)piperidine.

    Methoxymethylation: The piperidine ring is functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Sulfonylation Reactions

The methoxymethyl-piperidine scaffold undergoes nucleophilic substitution at the nitrogen atom. In THF/CHCl₃ mixtures, it reacts with sulfonyl chlorides (e.g., indole-2,3-dione sulfonyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) to form sulfonamide derivatives.

Reaction ConditionsYieldProduct
THF:CHCl₃ (1:1), 0°C, DIPEA, 1.5h93%5-[(2S)-Piperidinylsulfonyl]indole-2,3-dione
THF:CHCl₃ (1:1), 0°C, DIPEA, 2.5h63.8%5-[(2R)-Piperidinylsulfonyl]indole-2,3-dione

The stereochemistry of the piperidine ring critically affects reaction rates and product purity, with (S)-configured substrates showing higher yields due to reduced steric hindrance .

Aldol Condensation

The compound participates in aldol reactions with carbonyl-containing substrates. For example, in toluene at 130°C with p-toluenesulfonic acid catalysis, it reacts with 4-hydroxy-3-methyl-5H-furan-2-one to form γ-lactam derivatives:

(S)-2-(Methoxymethyl)piperidine+4-hydroxy-3-methylfuranonePTSA, 130°C4-piperidinyl-furanone(81% yield)[5]\text{(S)-2-(Methoxymethyl)piperidine} + \text{4-hydroxy-3-methylfuranone} \xrightarrow{\text{PTSA, 130°C}} \text{4-piperidinyl-furanone} \quad (81\% \text{ yield})[5]

Aza-Michael Addition

The piperidine nitrogen acts as a nucleophile in double aza-Michael reactions, enabling stereoselective synthesis of 2,4-disubstituted piperidines. For example, reacting with α,β-unsaturated carbonyl compounds in THF/HCl at 45°C yields chiral 2-substituted 4-piperidones with >90% diastereomeric excess (d.e.) .

Mechanistic Insight :

  • The (S)-configuration at C2 directs axial protonation at C4 via hydrogen bonding, favoring R-chirality at C4 .

  • NOESY correlations confirm stereochemical outcomes (e.g., Hax-2/H-4 interactions in R-isomers) .

Lithiation and Electrophilic Trapping

The methoxymethyl group stabilizes α-lithiated intermediates, enabling functionalization at C2. Using LDA or s-BuLi in THF at −40°C, lithiation followed by electrophilic quenching produces 2,2-disubstituted derivatives :

ElectrophileProductYield
Methyl chloroformate2-(Methoxycarbonyl)piperidine85%
Allyl bromide2-Allyl-2-(methoxymethyl)piperidine78%

Hydrogenation and Reductive Amination

In hydrogenation cascades, the piperidine ring can be further reduced or functionalized. For example, using Raney-Ni or Pd/C under H₂, intermediates are converted to saturated piperidines without racemization .

Stereochemical Impact on Bioactivity

The (S)-configuration enhances binding affinity in acetylcholinesterase inhibitors (e.g., donepezil analogs). Comparative studies show:

ConfigurationIC₅₀ (nM)Relative Activity
2S,4S12.324× more active
2R,4S295Baseline

Syn-substituted derivatives (2S,4S) exhibit superior activity due to optimal alignment in enzyme binding pockets .

Salt Formation and Stability

The hydrochloride salt improves aqueous solubility (123 mg/mL in water at 25°C) and thermal stability (decomposition >200°C) . Freebase conversion is achievable via neutralization with NaOH, enabling further reactions in non-polar solvents .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsStereochemical Outcome
SulfonylationSulfonyl chlorides, DIPEA, 0°CRetention of (S)-config
Aza-Michael AdditionTHF/HCl, 45°C2S,4R predominance
Lithiations-BuLi, THF, −40°CCis-diaxial trapping

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its value in medicinal chemistry and asymmetric catalysis .

Scientific Research Applications

Antimicrobial Activity

Research indicates that piperidine derivatives, including (S)-2-(Methoxymethyl)piperidine hydrochloride, exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Compound Target Organism Minimum Inhibitory Concentration (MIC) µg/mL
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Neurological Applications

Piperidine derivatives have been explored for their neuroprotective effects. Research has shown that this compound can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

  • Mechanism of Action : The compound is believed to interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Case Study 1: Antibacterial Efficacy

A laboratory study investigated the antibacterial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Neuroprotective Effects

In a preclinical model of Parkinson's disease, this compound was administered to assess its neuroprotective properties. The study found that the compound reduced neuronal apoptosis and improved motor function in treated subjects, suggesting its potential utility in neurodegenerative disorders.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows it to be used in the development of more complex molecules.

Synthetic Route Product Yield (%)
N-alkylationPiperidinyl derivatives85
AcylationPiperidine amides90

Mechanism of Action

The mechanism of action of (S)-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Piperidine Derivatives with Ether Substituents
  • (S)-2-(Methoxymethyl)pyrrolidine hydrochloride (CAS 688809-98-5):
    • Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
    • Impact : Reduced ring size alters conformational flexibility and may affect binding affinity to biological targets. Similarity score: 0.87 .
  • 2-(2-Methoxyethyl)piperidine hydrochloride (CAS 1185088-10-1): Structural Difference: Methoxyethyl substituent instead of methoxymethyl. Similarity score: 0.69 .
Piperidine Derivatives with Carboxylic Acid Groups
  • (S)-Piperidine-2-carboxylic acid hydrochloride (CAS 2133-33-7):
    • Structural Difference : Carboxylic acid replaces the methoxymethyl group.
    • Impact : Introduces hydrogen-bonding capability, enhancing solubility in aqueous media. Similarity score: 0.93 .
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 154307-84-3):
    • Structural Difference : Additional hydroxyl group at the fifth carbon.
    • Impact : Hydroxyl group may confer metabolic susceptibility (e.g., glucuronidation). Similarity score: 0.95 .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Substituent Water Solubility (HCl salt) Biological Activity
(S)-2-(Methoxymethyl)piperidine HCl C₇H₁₅NO·HCl 179.64 Methoxymethyl (C2) High (salt form) Intermediate in CNS drug synthesis
(S)-2-Ethylpiperidine HCl C₇H₁₅N·HCl 165.67 Ethyl (C2) Moderate Unknown
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy (C4) Low Anticholinergic activity

Key Observations :

  • Water Solubility: The hydrochloride salt of (S)-2-(Methoxymethyl)piperidine enhances solubility compared to non-salt forms (e.g., 4-(Diphenylmethoxy)piperidine HCl has low solubility due to bulky substituents) .
  • Biological Activity : Piperidine derivatives with bulky aromatic groups (e.g., diphenylmethoxy) exhibit anticholinergic effects, while methoxymethyl-substituted variants are more commonly used as synthetic intermediates .

Biological Activity

(S)-2-(Methoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Overview of this compound

This compound is characterized by its methoxymethyl group attached to the piperidine ring, which enhances its solubility and reactivity compared to other piperidine derivatives. Its synthesis typically involves methoxymethylation followed by hydrochloride formation, allowing for high yield and purity in industrial production settings .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. The precise pathways depend on the context of use, but the compound has shown promise in several therapeutic areas .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study on piperidine derivatives, compounds similar to this compound demonstrated significant antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that piperidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a novel derivative showed higher antiproliferative activity against triple-negative breast cancer (TNBC) cell lines compared to established treatments, indicating a potential role in cancer therapy .

Case Studies and Research Findings

StudyFindings
Antifungal Activity Demonstrated MIC values from 0.24 to 0.97 μg/mL against C. auris, with confirmed fungicidal behavior .
Anticancer Activity Higher antiproliferative activity than standard treatments in TNBC models; mechanism involved inhibition of STAT3 phosphorylation .
Mechanistic Insights Induces apoptosis and cell cycle arrest in target cells, suggesting a multi-faceted approach to treatment .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of new pharmaceuticals targeting various diseases, including infections and cancers . Additionally, it is utilized in the production of chemical intermediates in industrial applications.

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